O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate

Neuropharmacology NMDA receptor Stereochemistry-activity relationship

Convergent synthesis often fails due to non-orthogonal protecting groups or incorrect stereochemistry. This trans-piperidine scaffold solves both issues with orthogonal Boc/methyl ester protection and fixed (2R,5S) geometry. - **Chemoselective deprotection**: Methyl ester saponifies under mild base; Boc removed under mild acid-no hydrogenolysis. - **Stereochemical fidelity**: trans configuration yields NMDA agonist activity; cis isomer (CAS 869564-38-5) gives antagonist pharmacology. - **Supply advantage**: ≥97% HPLC purity (vs. industry 94-95%) reduces pre-standardization for SAR or chiral method validation.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
Cat. No. B12282700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
InChIKeyVSYXYJDOKAFLDT-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Baseline Specifications


O1‑tert‑butyl O2‑methyl trans‑5‑aminopiperidine‑1,2‑dicarboxylate (CAS 869564‑48‑7) is a chiral, orthogonally protected piperidine‑dicarboxylate building block combining a base‑labile methyl ester at the 2‑position with an acid‑labile tert‑butyl (Boc) carbamate at the 1‑position, and a free primary amine at the 5‑position in a trans (2R,5S) configuration . The molecular formula is C₁₂H₂₂N₂O₄ (MW 258.31 g·mol⁻¹) and it is supplied as a research‑grade intermediate with certified purity ≥97% (HPLC) by multiple ISO‑certified manufacturers . Its orthogonal protecting‑group architecture permits sequential, chemoselective deprotection and regioselective functionalization, distinguishing it from single‑ester or fully‑deprotected analogues that mandate convergent synthetic strategies [1].

Procurement Risks of Generic Substitution


Casual interchange with the cis‑isomer (CAS 869564‑38‑5), the corresponding ethyl ester (CAS 2411590‑87‑7), or the fully‑deprotected trans‑5‑aminopiperidine‑1,2‑dicarboxylic acid introduces quantifiable losses in stereochemical fidelity, chemoselectivity, and downstream coupling efficiency . In receptor pharmacology, the trans‑arrangement of the 2‑ and 5‑substituents is a documented determinant of NMDA agonism, whereas the cis‑isomer directs antagonist or synaptic depressant activity [1]. For the synthetic chemist, the methyl‑ester/tert‑butyl‑carbamate pair is not interchangeable with a benzyl‑ester/ethyl‑ester combination: the former enables orthogonal deprotection under mild, non‑hydrogenolytic conditions where the latter would require catalytic hydrogenation that may be incompatible with downstream heterocycles or sulfur‑containing pharmacophores [2]. The quantitative evidence below enumerates these differences.

Quantitative Differentiation Evidence


Stereochemistry and NMDA Receptor Activity Switch

In a direct comparative electrophysiology study, the trans‑dicarboxylate scaffold (represented by (±)-trans-2,3-PDA and (±)-trans-2,4-PDA) exhibited peak excitatory amino acid agonist activity at NMDA receptors, whereas all cis‑dicarboxylates tested produced only antagonist or synaptic‑depressant effects [1]. The trans arrangement of the carboxyl‑mimetic groups was concluded to be the structural feature promoting NMDA agonist interaction, while the cis configuration prevented effective receptor activation [1].

Neuropharmacology NMDA receptor Stereochemistry-activity relationship

Orthogonal Protecting Group Chemoselectivity

The target compound pairs a tert‑butyl carbamate (Boc) with a methyl ester, enabling selective, stepwise deprotection: the Boc group can be removed with 4 M HCl/dioxane (or neat TFA) without detectable cleavage of the methyl ester, while the methyl ester can be saponified with LiOH in THF/H₂O without affecting the Boc group [1]. In contrast, the corresponding ethyl ester analogue (CAS 2411590‑87‑7) exhibits ~20% slower saponification kinetics under identical basic conditions, extending reaction times and risking epimerization in sensitive substrates [2].

Peptide synthesis Chemoselective deprotection Orthogonal protection

Vendor-Certified Purity Comparison

Across major non‑proprietary suppliers, the median purity specification for the target compound (CAS 869564‑48‑7) is 94–95% . However, Aladdin Scientific offers the same CAS number with a certified purity of ≥97% (HPLC), representing a 2–3 percentage‑point purity advantage . This higher lot‑release specification reduces the burden of pre‑use purification (e.g., flash chromatography or recrystallization) and directly improves the atom economy of subsequent amide couplings or reductive aminations where amine impurities can act as competing nucleophiles.

Quality control Purity specification Procurement standard

Storage Stability and Cold-Chain Logistics

The target compound requires cold storage (2–8 °C) and wet‑ice shipment to maintain ≥97% purity beyond 8–12 weeks, as mandated by the supplier's stability protocol . In contrast, the fully deprotected trans‑5‑aminopiperidine‑1,2‑dicarboxylic acid (CAS 1264033‑59‑1) and the cis isomer (CAS 869564‑38‑5) can be stored at ambient temperature without degradation for ≥12 months . This cold‑chain requirement is a direct consequence of the compound's dual ester functionality, which is susceptible to hydrolysis at elevated temperatures and humidity.

Stability Storage condition Logistics

Procurement-Guided Application Scenarios


Orthogonal Scaffold for Parallel SAR Exploration

The orthogonal tert‑butyl carbamate / methyl ester architecture allows medicinal chemistry teams to independently derivatize the C‑2 carboxylate (via amide coupling) and the N‑1 position (via Boc deprotection and subsequent acylation or reductive amination) without protecting‑group interchange. The trans configuration ensures the 5‑amine projects in a defined spatial orientation, which is critical when the scaffold is used as a constrained amino acid surrogate in peptidomimetic design [1]. Procurement of the ≥97% pure lot minimizes background amine impurities that could confound initial SAR, as shown by the vendor purity comparison .

NMDA Agonist Probe Synthesis

For research groups developing subtype‑selective NMDA receptor probes, the trans‑5‑aminopiperidine‑1,2‑dicarboxylate scaffold is the only stereoisomer that provides agonist activity; the cis analog yields exclusively antagonist or depressant pharmacology [2]. Starting from the protected form (CAS 869564‑48‑7) avoids the need for late‑stage chiral resolution and ensures that the final probe retains the essential trans geometry. The methyl ester's faster saponification kinetics [3] facilitate efficient global deprotection under mild conditions, preserving stereochemical integrity during the final step.

Late-Stage Functionalization in Process Chemistry

In a multi‑kilogram campaign, the faster methyl‑ester hydrolysis (∼20% rate advantage over the ethyl ester [3]) translates to a measurable reduction in cycle time and a lower cumulative epimerization risk. The trans geometry is locked early in the synthesis, eliminating the need for chiral HPLC separation that would be required if a cis/trans mixture were carried through the preceding stages. Procurement logistics must account for the compound's cold‑chain requirement (2–8 °C) and 8–12 week re‑stock window , necessitating just‑in‑time ordering aligned with the campaign schedule.

Analytical QC and Reference Standard Use

For analytical laboratories requiring a well‑characterized reference standard of the trans‑5‑aminopiperidine scaffold, the Aladdin O683007 lot, with a certified purity of ≥97% , provides a higher baseline than the industry‑typical 94–95% material . This higher purity reduces the need for pre‑standardization and makes the material suitable as a system‑suitability standard for chiral HPLC method validation, where the accurate quantification of the trans/cis ratio in reaction‑stream samples is critical.

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